molecular formula C7H9F3O3 B2898433 3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2378502-44-2

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2898433
CAS No.: 2378502-44-2
M. Wt: 198.141
InChI Key: PYJRZXZEBIPORU-SJEUGXSHSA-N
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Description

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O3 It is characterized by the presence of a cyclobutane ring substituted with a methoxy group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid are not well-documented in the literature. the scalable synthetic routes mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate industrial equipment.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Lacks the methoxy group but shares the trifluoromethyl and carboxylic acid functionalities.

    3-Methoxycyclobutane-1-carboxylic acid: Lacks the trifluoromethyl group but contains the methoxy and carboxylic acid functionalities.

    3-(Trifluoromethyl)cyclobutanone: Contains the trifluoromethyl group but has a ketone instead of a carboxylic acid group.

Uniqueness

3-Methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the combination of its methoxy, trifluoromethyl, and carboxylic acid groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-13-6(7(8,9)10)2-4(3-6)5(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJRZXZEBIPORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-44-2, 2378501-18-7
Record name (1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
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Record name 3-methoxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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